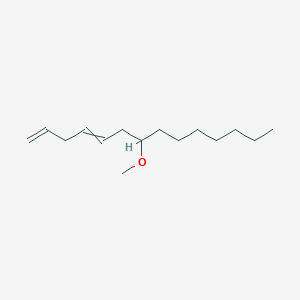

7-Methoxytetradeca-1,4-diene

Description

7-Methoxytetradeca-1,4-diene is a 14-carbon unsaturated hydrocarbon featuring a methoxy (-OCH₃) group at the 7th position and conjugated double bonds at the 1,4-positions. This structural motif places it within the broader family of 1,4-dienes, which are known for their reactivity in cycloaddition and polymerization reactions.

Properties

CAS No. |

827341-68-4 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

7-methoxytetradeca-1,4-diene |

InChI |

InChI=1S/C15H28O/c1-4-6-8-10-12-14-15(16-3)13-11-9-7-5-2/h5,9,11,15H,2,4,6-8,10,12-14H2,1,3H3 |

InChI Key |

PCVNXHHHJWOLEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC=CCC=C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxytetradeca-1,4-diene can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions, such as cross-coupling reactions. For instance, the stereoselective synthesis of conjugated dienes can be accomplished using transition metal catalysts like palladium or cobalt . These reactions often involve the coupling of alkenes or alkynes with appropriate reagents under controlled conditions to yield the desired diene product.

Industrial Production Methods

In an industrial setting, the production of 7-Methoxytetradeca-1,4-diene may involve continuous-flow synthesis techniques. Continuous-flow technology allows for the efficient and scalable production of chemical compounds by maintaining a constant flow of reactants through a reactor . This method offers advantages such as improved reaction control, higher yields, and reduced production times.

Chemical Reactions Analysis

Types of Reactions

7-Methoxytetradeca-1,4-diene undergoes various chemical reactions, including:

Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.

Diels-Alder Reaction: This compound can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with dienophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 7-Methoxytetradeca-1,4-diene include strong acids like HBr for electrophilic addition and various dienophiles for Diels-Alder reactions. Reaction conditions such as temperature and solvent choice play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from the reactions of 7-Methoxytetradeca-1,4-diene depend on the specific reaction conditions. For instance, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products, while Diels-Alder reactions typically produce cyclohexene derivatives .

Scientific Research Applications

7-Methoxytetradeca-1,4-diene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxytetradeca-1,4-diene involves its interaction with molecular targets through its conjugated diene system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Methoxy Group Impact: The methoxy group in 7-Methoxytetradeca-1,4-diene distinguishes it from non-polar analogs like cadine-1,4-diene, likely increasing its solubility in polar solvents and altering metabolic stability .

- Chain Length and Reactivity : Compared to shorter-chain analogs (e.g., methylpenta-2,4-diene), the tetradeca backbone may reduce volatility and enhance hydrophobic interactions, relevant in drug delivery or polymer chemistry .

- Biological Relevance : Methylpenta-2,4-diene derivatives () demonstrate anti-tumor activity via epoxy and carbonyloxy groups. While 7-Methoxytetradeca-1,4-diene lacks these moieties, its conjugated diene system could similarly stabilize transition states in bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.